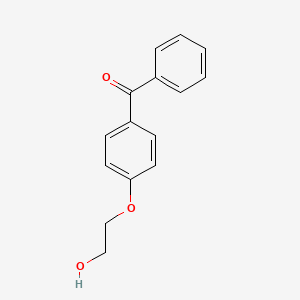

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(2-hydroxyethoxy)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c16-10-11-18-14-8-6-13(7-9-14)15(17)12-4-2-1-3-5-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNTLMFABGCHLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933315 | |

| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14814-17-6 | |

| Record name | 4-(2-Hydroxyethoxy)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14814-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-(2-hydroxyethoxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014814176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(2-hydroxyethoxy)phenyl](phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Abstract

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a key benzophenone derivative, is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably in the development of drugs targeting cholesterol and cardiovascular health such as E-Ospemifene.[1] Its molecular structure, featuring a phenyl ketone core with a hydroxyethoxy substituent, imparts unique reactivity and solubility characteristics.[2] This guide provides a comprehensive overview of the principal synthesis routes and purification methodologies for this compound, grounded in established chemical principles. We will explore the mechanistic underpinnings of Williamson ether synthesis and Friedel-Crafts acylation as applied to this target molecule, detail step-by-step experimental protocols, and present robust methods for purification and quality control, ensuring the high purity required for pharmaceutical applications.

Core Synthesis Methodologies

The successful synthesis of this compound hinges on the strategic formation of its core benzophenone structure and the subsequent introduction of the hydroxyethoxy group. Two primary, industrially relevant strategies are discussed: the etherification of a pre-formed benzophenone core and the construction of the ketone via Friedel-Crafts acylation.

Route A: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely employed method for forming ethers.[3] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[3] For the synthesis of this compound, this involves the reaction of 4-hydroxybenzophenone with a suitable 2-carbon electrophile.

Causality and Strategic Choice: This pathway is highly efficient because it utilizes a primary alkyl halide (or equivalent), which is ideal for the SN2 mechanism and minimizes the competing E2 elimination reaction that can occur with more hindered substrates.[3][4] The starting material, 4-hydroxybenzophenone, is readily available or can be synthesized via Friedel-Crafts acylation (see Section 1.2).

Detailed Experimental Protocol:

-

Alkoxide Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzophenone (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile.

-

Add a strong base, such as sodium hydroxide (NaOH, 1.1 eq.) or potassium carbonate (K₂CO₃, 1.5 eq.), to the solution.[5][6] The mixture is stirred, often with gentle heating, to facilitate the deprotonation of the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Nucleophilic Substitution: To the resulting alkoxide solution, add 2-bromoethanol (1.2 eq.) or 2-chloroethanol.[7][8] A catalyst like sodium iodide may be added to enhance the reaction rate when using 2-chloroethanol.

-

Reflux: Heat the reaction mixture to reflux (the boiling point of the solvent, e.g., ~78°C for ethanol) and maintain for 4-12 hours.[8][9] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is typically removed under reduced pressure using a rotary evaporator. The residue is then partitioned between water and an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is separated, washed with brine (saturated NaCl solution), dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is evaporated to yield the crude this compound, which can then be purified.

Workflow Diagram: Williamson Ether Synthesis

Caption: Workflow for Williamson ether synthesis of the target compound.

Route B: Friedel-Crafts Acylation (for Precursor Synthesis)

The Friedel-Crafts acylation is a fundamental method for forming aryl ketones and is the primary route for synthesizing the 4-hydroxybenzophenone precursor.[10][11] This electrophilic aromatic substitution reaction involves acylating an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[12]

Causality and Strategic Choice: To synthesize 4-hydroxybenzophenone, one can either acylate phenol directly or acylate a protected phenol, like anisole (methoxybenzene), followed by demethylation.[13] The latter approach is often preferred as it can prevent O-acylation of the phenol and lead to higher yields of the desired para-substituted product. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is less reactive than the starting material, which prevents undesired polysubstitution reactions.[10]

Detailed Experimental Protocol (Anisole Route):

-

Catalyst Suspension: In a flask cooled in an ice/water bath, suspend anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).[14]

-

Acylium Ion Formation: Slowly add benzoyl chloride (1.0 eq.) to the stirred suspension. The Lewis acid coordinates to the acyl chloride, generating a highly electrophilic acylium ion.[10]

-

Electrophilic Attack: Add anisole (1.0 eq.) dropwise to the reaction mixture, maintaining the low temperature. The electron-rich anisole ring attacks the acylium ion.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours until completion (monitored by TLC).[11]

-

Quenching: Cautiously quench the reaction by slowly pouring the mixture into a beaker of ice and concentrated HCl. This hydrolyzes the aluminum complexes.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional CH₂Cl₂.[14]

-

Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and evaporate the solvent to yield 4-methoxybenzophenone.

-

Demethylation: The resulting 4-methoxybenzophenone is then demethylated using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 4-hydroxybenzophenone, which can then be used in the Williamson ether synthesis.[13]

Mechanism Diagram: Friedel-Crafts Acylation

Caption: Key mechanistic steps in the Friedel-Crafts acylation of anisole.

Purification Methodologies

Achieving the high purity standards required for pharmaceutical intermediates necessitates robust purification strategies to remove unreacted starting materials, byproducts, and catalyst residues.[2]

Recrystallization

Recrystallization is a cost-effective and highly scalable technique ideal for industrial applications.[2] The method relies on the principle of differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.

Detailed Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product well at high temperatures but poorly at low temperatures. Organic solvents like acetonitrile and ethanol are effective, though water-based systems with a co-solvent may be used for a greener approach.[2]

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

-

Cooling & Crystallization: Slowly cool the saturated solution to room temperature, and then in an ice bath, to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Filtration: Collect the purified crystals by vacuum filtration, for instance, using a Hirsch or Büchner funnel.[14]

-

Washing & Drying: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities. Dry the crystals under vacuum to remove residual solvent.

Expected Outcome: This technique can readily achieve purities in the range of 90-98% with good recovery yields.[2]

Column Chromatography

For achieving the highest levels of purity, especially when impurities have similar solubility profiles to the product, column chromatography is the method of choice.[2][14] This technique separates compounds based on their differential adsorption onto a polar stationary phase.

Detailed Experimental Protocol:

-

Column Preparation: Prepare a chromatography column by packing it with a slurry of flash silica gel in a non-polar solvent (e.g., hexane).[14]

-

Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. Carefully add this dry sample to the top of the column.[14]

-

Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (e.g., starting with 1% EtOAc/hexane and increasing to 5-10% EtOAc/hexane).[14]

-

Fraction Collection: Collect the eluent in separate fractions.

-

Analysis: Monitor the composition of each fraction using TLC. The desired product, being more polar than non-polar impurities, will elute later.[14]

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the highly purified this compound.

Purification Workflow Overview

Caption: General workflow for the purification and quality control of the final product.

Data Summary and Quality Control

Effective synthesis and purification require rigorous quality control to ensure product identity and purity.

Comparison of Purification Techniques

| Parameter | Recrystallization | Column Chromatography |

| Principle | Differential Solubility | Differential Adsorption |

| Achievable Purity | 90-98%[2] | >99%[2] |

| Throughput/Scale | High, suitable for industrial scale | Low to Medium, lab/pilot scale |

| Solvent Consumption | Moderate to High | High |

| Cost & Complexity | Low cost, simple procedure | Higher cost, more complex |

Analytical Quality Control

The identity and purity of the final product must be confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of this compound through characteristic chemical shifts and coupling patterns.[2]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Reverse-phase HPLC using a C18 column with a mobile phase of acetonitrile and water is a standard method for analyzing benzophenone derivatives.[15][16]

-

Mass Spectrometry (MS): Used in conjunction with GC or LC to confirm the molecular weight (242.27 g/mol ) and identify trace impurities.[1][17]

-

Derivative Spectrophotometry: A highly sensitive technique for quantifying trace benzophenone-related impurities, with detection limits as low as 0.04 μg/mL.[2]

References

- This compound - Smolecule.

- Cas 14814-17-6,this compound | lookchem.

-

The Williamson Ether Synthesis - Master Organic Chemistry. [Link]

-

Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies. [Link]

-

Chlorocarbonylation of an arene followed by the addition of another arene... - University of Delaware. [Link]

-

18.2: Preparing Ethers - Chemistry LibreTexts. [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. [Link]

-

Williamson Ether Synthesis - YouTube. [Link]

-

Synthesis of 4-[4-(2-Hydroxyethoxy)phenyl]butan-2-one - PrepChem.com. [Link]

-

methanone - PubChem. [Link]

- US8445715B2 - Method of synthesizing fenofibrate - Google P

-

Synthesis and characterization of potential impurities in Fenofibrate drug substance - Der Pharma Chemica. [Link]

- US8445715B2 - Method of synthesizing fenofibrate - Google P

Sources

- 1. lookchem.com [lookchem.com]

- 2. Buy this compound | 14814-17-6 [smolecule.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 7. This compound | 14814-17-6 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US8445715B2 - Method of synthesizing fenofibrate - Google Patents [patents.google.com]

- 14. Friedel-Crafts Acylation [www1.udel.edu]

- 15. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. [4-(2-Hydroxyethoxy)phenyl](phenyl)methanone | C15H14O3 | CID 3090643 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic analysis of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone) (NMR, IR, UV-Vis)

Introduction: Elucidating the Molecular Architecture

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a derivative of the benzophenone scaffold, is a molecule of significant interest in materials science and pharmaceutical development.[1][2] Its structure, featuring a diaryl ketone core functionalized with a hydroxyethoxy group, imparts unique photochemical properties and serves as a critical intermediate in organic synthesis.[1][2] A comprehensive understanding of its molecular structure is paramount for quality control, reaction monitoring, and predicting its behavior in various applications.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the structural characterization of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies described herein are designed to form a self-validating system for unambiguous compound identification and purity assessment.[1]

Molecular Structure and Atom Numbering

A logical and consistent atom numbering scheme is essential for the unambiguous assignment of NMR signals. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most definitive data for structural elucidation by mapping the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for this compound due to its excellent solubilizing power and relatively clean spectral window.

¹H NMR Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity to neighboring protons (spin-spin coupling).

Experimental Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Referencing: Reference the chemical shifts to the residual solvent peak (CHCl₃ at 7.26 ppm) or tetramethylsilane (TMS) at 0.00 ppm.

-

Data Processing: Process the Free Induction Decay (FID) with an appropriate line broadening factor and perform phase and baseline corrections. Integrate all signals.

Expected ¹H NMR Data and Interpretation:

The spectrum is logically divided into the aromatic region and the aliphatic region. The electron-withdrawing carbonyl group (C7=O8) deshields adjacent protons, shifting them downfield.[3]

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |

| H2', H6' | ~7.80 | Doublet (d) | 2H | Ortho to the carbonyl group on the unsubstituted ring, thus most deshielded aromatic protons.[4] |

| H3', H5' | ~7.58 | Triplet (t) | 2H | Meta to the carbonyl group on the unsubstituted ring.[4] |

| H4' | ~7.48 | Triplet (t) | 1H | Para to the carbonyl group on the unsubstituted ring.[4] |

| H2, H6 | ~7.75 | Doublet (d) | 2H | Ortho to the carbonyl on the substituted ring, deshielded. |

| H3, H5 | ~6.95 | Doublet (d) | 2H | Ortho to the electron-donating ether oxygen (O15), thus significantly shielded and shifted upfield. |

| H8 (-OCH₂ -) | ~4.15 | Triplet (t) | 2H | Protons on the carbon (C8) adjacent to the phenoxy oxygen (O15), deshielded by that oxygen. |

| H9 (-CH₂ OH) | ~3.98 | Triplet (t) | 2H | Protons on the carbon (C9) adjacent to the hydroxyl group (O18). |

| OH | Variable (~2.5) | Singlet (s, broad) | 1H | Chemical shift is concentration and temperature-dependent; often appears as a broad singlet. |

¹³C NMR Analysis

¹³C NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment.

Experimental Protocol (¹³C NMR):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire a proton-decoupled ¹³C spectrum on a 400 MHz spectrometer (operating at ~100 MHz for carbon).

-

Referencing: Reference the spectrum to the CDCl₃ solvent triplet centered at 77.16 ppm.[5]

Expected ¹³C NMR Data and Interpretation:

The most downfield signal is the characteristic carbonyl carbon. Aromatic carbons appear in the 110-165 ppm range, while the sp³ hybridized carbons of the ethoxy group are found upfield.[5]

| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |

| C7 (C=O) | ~195.5 | Ketone carbonyl carbons are highly deshielded and appear significantly downfield.[5] |

| C4 | ~162.5 | Aromatic carbon directly attached to the ether oxygen (O15), deshielded by oxygen's electronegativity. |

| C1' | ~137.5 | Quaternary carbon of the unsubstituted ring, attached to the carbonyl. |

| C2', C6' | ~132.0 | Ortho carbons on the unsubstituted ring. |

| C2, C6 | ~131.5 | Ortho carbons on the substituted ring. |

| C4' | ~129.5 | Para carbon on the unsubstituted ring. |

| C3', C5' | ~128.0 | Meta carbons on the unsubstituted ring. |

| C1 | ~130.0 | Quaternary carbon of the substituted ring, attached to the carbonyl. |

| C3, C5 | ~114.0 | Aromatic carbons ortho to the electron-donating ether oxygen, significantly shielded. |

| C8 (-OC H₂-) | ~68.5 | Aliphatic carbon adjacent to the phenoxy oxygen. |

| C9 (-C H₂OH) | ~61.0 | Aliphatic carbon adjacent to the hydroxyl oxygen. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation at specific frequencies, creating a unique spectral fingerprint.

Experimental Protocol (FTIR-KBr):

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Compress the mixture in a pellet press under high pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of an empty sample holder or a pure KBr pellet must be acquired and subtracted from the sample spectrum.

Key IR Absorption Bands and Interpretation:

The IR spectrum of this molecule is distinguished by the presence of hydroxyl, carbonyl, ether, and aromatic functionalities.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad | Confirms the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium | Indicates the sp² C-H bonds of the two phenyl rings. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium | Corresponds to the sp³ C-H bonds of the ethoxy (-CH₂-CH₂-) group. |

| C=O Stretch (Ketone) | ~1665 | Strong, Sharp | A highly characteristic band for the diaryl ketone. Conjugation with the aromatic rings lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[6][7] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Multiple bands confirming the presence of the aromatic rings. |

| C-O Stretch (Ether/Alcohol) | 1250 - 1050 | Strong | A strong, complex region indicating C-O stretching from the aryl ether and the primary alcohol. |

UV-Vis Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring electronic transitions.[8] For this compound, the extended conjugation across the benzophenone core is the primary chromophore.

Experimental Protocol (UV-Vis):

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (typically < 1.5 AU).

-

Data Acquisition: Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample. Record the spectrum over a range of approximately 200-450 nm.

Expected UV-Vis Absorption and Interpretation:

The spectrum is expected to show two main absorption bands, characteristic of aromatic ketones.[1][9]

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) | Interpretation |

| π → π | ~290 | High (~10,000 - 20,000) | An intense absorption band resulting from the promotion of an electron from a π bonding orbital to a π anti-bonding orbital within the conjugated benzophenone system.[10] |

| n → π | ~340 | Low (~100 - 500) | A weak, broad absorption band at a longer wavelength. It arises from the promotion of a non-bonding electron from the carbonyl oxygen to a π anti-bonding orbital. This transition is formally symmetry-forbidden, hence its low intensity.[10] |

The position and intensity of these bands can be influenced by the solvent (solvatochromism), with polar solvents often causing a blue shift (hypsochromic shift) of the n→π* transition.[11]

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of a compound requires a holistic approach where data from multiple techniques are synthesized. No single technique provides all the necessary information. The following workflow illustrates how IR, NMR, and UV-Vis spectroscopy are synergistically employed for a comprehensive characterization.

Caption: A logical workflow for the integrated spectroscopic characterization of the title compound.

Conclusion

The spectroscopic characterization of this compound is a clear example of the synergy between NMR, IR, and UV-Vis techniques. IR spectroscopy provides a rapid confirmation of essential functional groups, UV-Vis spectroscopy verifies the integrity of the conjugated electronic system, and NMR spectroscopy delivers the definitive, high-resolution map of the atomic framework. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently establish the structure, identity, and purity of this compound, ensuring the reliability and reproducibility of their scientific work.

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from Oregon State University, Department of Chemistry. [Link]

-

ResearchGate. (2025). 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. Request PDF. [Link]

-

PubMed. (n.d.). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Retrieved from PubMed. [Link]

-

Baughman, B. M., et al. (2009). Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives. The Journal of Physical Chemistry A, 113(28), 8011–8019. [Link]

-

ResearchGate. (n.d.). Time dependent UV-Vis spectra of reduction of aromatic ketones with NaBH4. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. PDF. [Link]

-

PubChem. (n.d.). methanone. Retrieved from PubChem. [Link]

-

McMurry, J. (2023). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry (10th ed.). Cengage. [Link]

-

Tsekhanskii, R. S. (1968). The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. Journal of Applied Spectroscopy. [Link]

-

Ellis, J. W. (1928). THE NEAR INFRA-RED ABSORPTION SPECTRA OF SOME ALDEHYDES, KETONES, ESTERS AND ETHERS. Journal of the American Chemical Society. [Link]

-

NPTEL. (2006). ULTRAVIOLET AND VISIBLE SPECTROSCOPY. Retrieved from NPTEL. [Link]

-

Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from Berkeley Learning Hub. [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from University of Colorado Boulder, Department of Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). Retrieved from HMDB. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]

-

Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from Michigan State University, Department of Chemistry. [Link]

-

Chemistry Stack Exchange. (2020). IR and H-NMR analysis of benzophenone. Retrieved from Chemistry Stack Exchange. [Link]

-

Monarch: Qucosa. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. Retrieved from Monarch: Qucosa. [Link]

-

ResearchGate. (n.d.). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Retrieved from ResearchGate. [Link]

-

University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from University of Toronto Scarborough. [Link]

-

Binder, C. (2019, February 8). Benzhydrol / Benzophenone NMR [Video]. YouTube. [Link]

-

LookChem. (n.d.). Cas 14814-17-6, this compound. Retrieved from LookChem. [Link]

Sources

- 1. Buy this compound | 14814-17-6 [smolecule.com]

- 2. Cas 14814-17-6,this compound | lookchem [lookchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 11. Structural and spectroscopic studies of the photophysical properties of benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Photophysical and Photochemical Properties of 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one (Irgacure 2959)

Editorial Note: The topic specified is "(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone," a benzophenone derivative. However, the vast majority of scientific literature, particularly in the context of biomedical applications like hydrogel formation and bioprinting, focuses on the similarly named but structurally distinct α-hydroxy ketone, 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one , commercially known as Irgacure 2959 . Given its prevalence and the wealth of available characterization data, this guide will focus comprehensively on Irgacure 2959, as it is the compound of primary interest for the target audience in drug development and research.

Executive Summary

Irgacure 2959 is a preeminent Type I radical photoinitiator, distinguished by its high efficiency and, most critically, its superior cytocompatibility compared to many other initiating systems. These characteristics have established it as a cornerstone in the development of advanced biomaterials, particularly in photopolymerized hydrogels for tissue engineering, 3D bioprinting, and controlled drug delivery systems.[1][2][3] This guide provides an in-depth exploration of the fundamental photophysical and photochemical properties that govern its function. We will dissect its absorption and emission characteristics, elucidate the mechanism of radical generation, present validated experimental protocols for its characterization, and discuss the practical implications of these properties in a biomedical research and development context.

Molecular Profile and Physicochemical Properties

The efficacy and application of Irgacure 2959 are rooted in its molecular structure, which features an α-hydroxy ketone moiety responsible for its photo-cleavage and a hydroxyethoxy group that enhances its solubility in aqueous and polar organic systems.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 1-[4-(2-Hydroxyethoxy)-phenyl]-2-hydroxy-2-methyl-1-propane-1-one | Ciba |

| Synonyms | Irgacure 2959, HMPP | Ciba |

| CAS Number | 106797-53-9 | Ciba |

| Molecular Formula | C₁₂H₁₆O₄ | [4] |

| Molecular Weight | 224.3 g/mol | [4] |

| Appearance | Off-white crystalline powder | [4] |

| Melting Point | 86.5 - 89.5 °C | [4] |

| Solubility ( g/100g @ 20°C) | Water (~1), Methanol (>50), Ethanol (10), Acetone (15) | [4] |

Photophysical Characteristics

The interaction of Irgacure 2959 with light is the initiating event for all its subsequent chemistry. Understanding its absorption and emission behavior is critical for designing efficient photopolymerization systems.

UV-Visible Absorption

Irgacure 2959 exhibits characteristic absorption bands in the UV region, corresponding to n→π* and π→π* electronic transitions.[6] The primary, high-intensity absorption band (a π→π* transition) is centered between 273-280 nm.[7][8] The position of this peak is sensitive to the solvent environment, showing a slight red-shift (bathochromic shift) in more polar, aqueous solutions.[7]

A weaker absorption shoulder extends into the UVA region. While the molar extinction coefficient at the commonly used 365 nm wavelength is significantly lower (approx. 4 M⁻¹cm⁻¹), this wavelength is preferentially used in biomedical applications.[9][10] The rationale is to avoid the more energetic and potentially mutagenic UVC/UVB radiation (<320 nm), which can be damaging to cells and sensitive biological molecules.[11][12]

| Parameter | Value | Conditions | Source(s) |

| λmax (π→π) | ~273 nm | Acetonitrile | [7] |

| λmax (π→π) | ~279 nm | Acetonitrile/Water (3:7) | [7] |

| Molar Extinction (ε) | ~4 M⁻¹cm⁻¹ | at 365 nm | [9][10] |

Luminescence Properties

Upon initial excitation, Irgacure 2959 exhibits weak intrinsic fluorescence. However, during continuous UV irradiation, an increase in fluorescence intensity is often observed.[7] This phenomenon is not due to the parent molecule itself but is attributed to the formation of its photoproducts, specifically the benzoyl radical, which possesses a higher fluorescence quantum yield.[7] This property can be leveraged as an indirect method to monitor the progress of the photo-cleavage reaction.

Photochemical Mechanism and Reactivity

The utility of Irgacure 2959 stems from its ability to efficiently convert light energy into chemical energy in the form of reactive free radicals.

Norrish Type I Cleavage

Irgacure 2959 is a classic Type I photoinitiator, meaning a single molecule undergoes homolytic cleavage upon excitation to generate two radical species.[1][2] The process is as follows:

-

Excitation: The molecule absorbs a photon (hν), promoting it from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing (ISC): The S₁ state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This process is extremely fast, with a time constant of approximately 4 picoseconds.[13]

-

α-Cleavage: From the triplet state, the molecule undergoes rapid dissociation via cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage). This bond scission occurs on a timescale of tens of picoseconds.[13]

-

Radical Formation: This cleavage yields two distinct free radicals: a benzoyl radical and a ketyl radical .[7][13] The benzoyl radical is the primary species responsible for initiating the subsequent polymerization chain reaction by attacking the double bonds of monomer units (e.g., acrylates).[7]

The quantum yield of this α-cleavage process (Φα) in acetonitrile has been reported to be approximately 0.29, indicating a highly efficient conversion of absorbed photons into initiating radicals.[10][14]

Caption: Workflow for UV-Vis absorbance analysis.

Protocol: Real-Time FTIR (RT-FTIR) for Monitoring Photopolymerization

This method provides kinetic data on the polymerization reaction by monitoring the disappearance of the monomer's reactive groups (e.g., C=C bonds in acrylates). [15]

-

Formulation Preparation: Prepare the prepolymer solution (e.g., 10% w/v GelMA in PBS) and add the desired concentration of Irgacure 2959 (e.g., 0.05% w/v). Mix thoroughly in a dark environment.

-

Sample Application: Place a small drop of the formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a spacer of known thickness.

-

Instrument Setup: Place the sample assembly in the FTIR spectrometer. Position a UV/Visible light source (e.g., a 365 nm LED) to irradiate the sample within the spectrometer.

-

Initial Spectrum: Record an initial IR spectrum before UV exposure (t=0).

-

Initiation and Monitoring: Start the UV light source and simultaneously begin collecting IR spectra at regular, rapid intervals (e.g., every 0.5 seconds).

-

Data Analysis: Monitor the decrease in the peak area of the acrylate C=C bond (typically around 1635 cm⁻¹). Normalize this decrease against an internal, non-reacting reference peak (e.g., the C=O ester peak around 1720 cm⁻¹). The percent conversion can be calculated as a function of time.

Applications and Field-Proven Insights

The unique properties of Irgacure 2959 have made it indispensable in several high-tech biomedical fields.

Hydrogel Scaffolds for Tissue Engineering

Irgacure 2959 is the photoinitiator of choice for crosslinking methacrylated or acrylated biopolymers like gelatin methacryloyl (GelMA), hyaluronic acid methacrylate (MeHA), and polyethylene glycol diacrylate (PEGDA). [1][3]Its relatively low cytotoxicity when used with 365 nm light allows for the encapsulation of living cells directly within the hydrogel matrix, a process central to 3D bioprinting and the creation of tissue-mimetic constructs. [7][16]The ability to control the crosslinking density by modulating light exposure time and initiator concentration allows researchers to tune the mechanical properties (e.g., stiffness) of the resulting scaffold to match that of the target tissue.

Caption: Workflow for hydrogel photopolymerization.

Controlled Drug Delivery

By encapsulating therapeutic agents within a photopolymerized hydrogel, Irgacure 2959 facilitates the creation of depots for sustained drug release. The release kinetics can be controlled by the hydrogel's degradation rate and mesh size, which are themselves a function of the crosslinking conditions. This technology is being actively explored for localized delivery of chemotherapy drugs, growth factors, and other biologics.

Conclusion

Irgacure 2959 is a robust and versatile Type I photoinitiator whose well-characterized photophysical and photochemical properties, combined with its favorable biocompatibility, have made it an essential tool for innovation in the life sciences. Its efficient generation of free radicals under UVA irradiation enables precise spatial and temporal control over polymerization, underpinning advancements in 3D bioprinting, tissue engineering, and drug delivery. A thorough understanding of its absorption spectrum, cleavage mechanism, and reaction kinetics is paramount for any researcher aiming to leverage photopolymerization for biomedical applications.

References

-

Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution. The Journal of Physical Chemistry A. [Link]

-

Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution. The Journal of Physical Chemistry A. [Link]

-

Spectrophotometric absorbance of (A) Irgacure TM 2959 UV sensitive photoinitiator, (B) 10 % (w/v) PEGDA. ResearchGate. [Link]

-

Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation. Optica Publishing Group. [Link]

-

Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding. ChemRxiv. [Link]

-

Water-Soluble Photoinitiators in Biomedical Applications. National Center for Biotechnology Information. [Link]

-

HHS Public Access. National Center for Biotechnology Information. [Link]

-

Ciba® IRGACURE® 2959. Xiong T G. [Link]

-

Water-Soluble Photoinitiators in Biomedical Applications. MDPI. [Link]

-

Photodegradation study of Irgacure 2959 during hydrogel formation via 266 nm pulsed laser radiation. ResearchGate. [Link]

-

Radical Photoinitiators for UV-Curing In Industrial Applications. ScholarWorks@BGSU. [Link]

-

Recent advances in photo-crosslinkable hydrogels for biomedical applications. Semantic Scholar. [Link]

-

3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity?. PubMed. [Link]

-

Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI. [Link]

-

(a), (b) fs-TA spectra of Irgacure-2959 at early to later delay times... ResearchGate. [Link]

-

Does anyone have the UV absorbance spectrum of a photo-initiator Irgacure 2959?. ResearchGate. [Link]

Sources

- 1. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. xtgchem.cn [xtgchem.cn]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. Buy this compound | 14814-17-6 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 15. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing [mdpi.com]

- 16. 3D Bioprinting with UVA1 Radiation and Photoinitiator Irgacure 2959: Can the ASTM Standard L929 Cells Predict Human Stem Cell Cytotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of photoinitiation for (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone)

An In-Depth Technical Guide to the Photoinitiation Mechanism of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone (Irgacure 2959)

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, widely known by its trade name Irgacure 2959, is a preeminent Type I photoinitiator essential for free-radical photopolymerization. Its high efficiency, low cytotoxicity, and minimal yellowing have established it as a gold standard, particularly in biocompatible applications such as the fabrication of hydrogels for tissue engineering, 3D bioprinting, and drug delivery systems.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the fundamental photochemical and photophysical processes governing its mechanism of action. We will dissect the sequence of events from photon absorption to the generation of initiating radicals, detail the advanced spectroscopic techniques used for mechanistic investigation, and present the quantitative data that underpins our understanding of this critical molecule.

Introduction to Photoinitiation and Irgacure 2959

Photopolymerization is a process where light energy is used to initiate a chain reaction that converts liquid monomers and oligomers into a cross-linked polymer network. This technology offers significant advantages, including rapid, on-demand curing, spatial and temporal control, low energy consumption, and solvent-free formulations. The catalyst for this transformation is the photoinitiator, a molecule designed to absorb light and generate reactive species—typically free radicals or cations—that initiate polymerization.

Photoinitiators are broadly classified into two categories based on their mechanism of radical generation:

-

Type I Photoinitiators (Cleavage Type): These initiators undergo intramolecular bond cleavage upon light absorption to form two radical fragments.[6][7][8] Irgacure 2959 is a classic example of this class.

-

Type II Photoinitiators (Abstraction Type): These initiators, upon excitation, enter a triplet state and then abstract a hydrogen atom from a co-initiator (synergist), such as an amine, to generate an initiating radical.[7][8]

Irgacure 2959 (I2959) is an α-hydroxyketone that has become one of the most widely used photoinitiators for biomedical applications.[9][10] Its popularity stems from its moderate water solubility, high initiation efficiency upon exposure to ultraviolet (UV) light, and notably lower cytotoxicity compared to many other photoinitiators.[5][9] These characteristics make it exceptionally suitable for processes involving the encapsulation of live cells within hydrogel matrices.[9]

The Core Photoinitiation Mechanism: A Step-by-Step Analysis

The conversion of light energy into chemical energy by Irgacure 2959 is a highly efficient, multi-step process occurring on a picosecond timescale. The entire mechanism is predicated on a Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbonyl carbon bond.[6][11]

Step 1: Photon Absorption (Excitation) The process begins when the I2959 molecule absorbs a photon of UV light. While most efficiently activated by 365 nm light in practical applications, its primary absorption maximum (λmax) is around 275-280 nm.[1][2][12][13] This absorption promotes the molecule from its electronic ground state (S₀) to an excited singlet state (S₁), primarily through a π → π* electronic transition.[12]

Step 2: Intersystem Crossing (ISC) Following excitation to the S₁ state, the molecule undergoes a very rapid and highly efficient process called intersystem crossing (ISC), transitioning to the lowest excited triplet state (T₁).[12][13] Time-resolved spectroscopic studies have shown this conversion to be extremely fast, with a time constant of approximately 4.0 picoseconds in an acetonitrile-water solution.[12] This T₁ state is crucial as it is the direct precursor to the bond-cleavage event.

Step 3: α-Cleavage (Norrish Type I Reaction) The molecule in the triplet state possesses sufficient energy to induce the homolytic cleavage of the C-C bond between the carbonyl group and the adjacent quaternary carbon.[9][14] This intramolecular dissociation is the defining feature of the Norrish Type I mechanism.[6][7]

Step 4: Generation of Initiating Free Radicals The α-cleavage event results in the formation of two distinct free radical species:

-

A Benzoyl Radical

-

An Alkyl (Ketyl) Radical (2-hydroxy-2-propyl radical)

Both of these radicals are highly reactive and can initiate the polymerization of monomers (e.g., methacrylates like GelMA or PEGDA) by attacking their carbon-carbon double bonds, thereby starting the polymer chain growth.[9][13][15]

Caption: Photoinitiation pathway of Irgacure 2959.

Photophysical and Chemical Properties

A quantitative understanding of Irgacure 2959 is crucial for optimizing polymerization protocols. The key properties are summarized below.

| Property | Value / Description | Reference |

| Chemical Name | 2-Hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-1-propanone | [15][16] |

| Synonyms | Irgacure 2959, I2959 | [1][3] |

| CAS Number | 106797-53-9 | [15] |

| Molecular Formula | C₁₂H₁₆O₄ | [15] |

| Molecular Weight | 224.25 g/mol | [16] |

| Absorption Maxima | λmax ≈ 273-280 nm (in Acetonitrile/Water) | [12][15] |

| Activation Range | Typically activated by 365 nm UV light in applications | [1][2] |

| Solubility | Low water solubility (<2 wt%); soluble in methanol, ethanol, DMSO | [2][9][15][17] |

Experimental Protocols for Mechanistic Elucidation

The ultrafast nature of the photoinitiation process necessitates advanced spectroscopic techniques for its study. Laser Flash Photolysis (LFP), particularly with femtosecond to nanosecond time resolution, is the primary tool for observing the transient species involved.

Protocol: Nanosecond Transient Absorption (ns-TA) Spectroscopy

This protocol outlines a typical experiment to observe the triplet state and radical formation from Irgacure 2959.

-

Sample Preparation:

-

Prepare a stock solution of Irgacure 2959 in a suitable solvent (e.g., a 3:7 acetonitrile/water mixture to mimic aqueous environments).[14] The concentration should be adjusted to achieve an absorbance of ~0.5-1.0 at the excitation wavelength.

-

Transfer the solution to a quartz cuvette with a 1 cm path length.

-

Purge the solution with nitrogen (N₂) gas for 15-20 minutes to remove dissolved oxygen, which can quench the excited triplet state and interfere with measurements.

-

-

Instrumentation and Excitation:

-

Utilize a nanosecond laser system. A common choice is a Nd:YAG laser, using the fourth harmonic (266 nm) as the "pump" pulse to excite the I2959 sample.[12]

-

-

Probing and Detection:

-

A broad-spectrum "probe" light source (e.g., a Xenon arc lamp) is passed through the sample at a right angle to the pump beam.

-

The probe light, after passing through the sample, is directed into a monochromator and then to a detector (e.g., a photomultiplier tube or CCD camera).

-

By electronically delaying the probe pulse relative to the pump pulse, absorption spectra of transient species can be recorded at various time points after excitation (from nanoseconds to microseconds).

-

-

Data Analysis:

-

The change in absorbance (ΔA) is plotted as a function of wavelength and time.

-

The transient species are identified by their characteristic absorption spectra. For I2959, the triplet state has a strong absorption band around 415 nm.[12] The formation of the benzoyl radical is also monitored.

-

Kinetic analysis of the rise and decay of these absorption signals allows for the calculation of rate constants for intersystem crossing and α-cleavage.[14]

-

Causality and Self-Validation: This experimental design is self-validating. The observation of a transient species absorbing at ~415 nm that appears within picoseconds (from fs-TA) and decays on a nanosecond timescale, concurrent with the rise of the benzoyl radical signal, provides direct evidence for the T₁ state being the precursor to α-cleavage.[12] Adding a known radical scavenger to the solution and observing the quenching of the radical signal further confirms its identity.

Caption: Experimental workflow for transient absorption spectroscopy.

Conclusion

The photoinitiation mechanism of this compound is a well-defined and highly efficient process rooted in Norrish Type I photochemistry. Upon UV absorption, the molecule rapidly transitions to an excited triplet state, which undergoes α-cleavage to produce a benzoyl and an alkyl radical. These two radicals serve as potent initiators for free-radical polymerization. The combination of high quantum efficiency, low energy requirements, and superior biocompatibility of its byproducts has solidified the role of Irgacure 2959 as an indispensable tool for scientists and engineers, particularly in the development of advanced materials for biomedical applications.

References

-

CELLINK. Irgacure 2959 Photoinitiator. Available from: [Link]

-

Advanced BioMatrix. Irgacure 2959 (365nm) #5200. Available from: [Link]

-

Wikipedia. Norrish reaction. Available from: [Link]

-

Stankiewicz, A., et al. (2021). Water-Soluble Photoinitiators in Biomedical Applications. Polymers (Basel), 13(21), 3795. Available from: [Link]

-

Adbioink. Irgacure 2959. Available from: [Link]

-

Regemat3D. IRGACURE 2959. Available from: [Link]

-

Liu, M., et al. (2014). Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution. The Journal of Physical Chemistry A, 118(38), 8701-8707. Available from: [Link]

-

ACS Publications. Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution. Available from: [Link]

-

Tintoll. Free Radical Photoinitiators - Type I. Available from: [Link]

-

Bomar. Photoinitiators Formulation Overview. Available from: [Link]

-

ResearchGate. Free radical generation via several different initiator systems: (A) Irgacure 2959 using ultraviolet light. Available from: [Link]

-

ChemRxiv. Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding. Available from: [Link]

-

ResearchGate. A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... Available from: [Link]

-

Marlton, S. J. P., et al. (2021). Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding. Journal of the American Chemical Society, 143(5), 2331–2339. Available from: [Link]

-

ResearchGate. (A) Examples of Norrish type I photo-initiators and (B) mechanism of.... Available from: [Link]

-

Boyer, C., et al. (2013). Light-Controlled Radical Polymerization: Mechanisms, Methods, and Applications. Chemical Reviews, 113(8), 5992-6024. Available from: [Link]

-

ResearchGate. UV/vis absorption spectra of Irgacure-2959 in MeCN and MeCN/H 2 O = 3:7.... Available from: [Link]

-

Sikes, H. D., et al. (2015). Using photo-initiated polymerization reactions to detect molecular recognition. Chemical Society Reviews, 44(22), 8204-8219. Available from: [Link]

-

ResearchGate. Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding | Request PDF. Available from: [Link]

-

Zhang, X., et al. (2020). Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. Biofabrication, 12(3), 035022. Available from: [Link]

-

Rodgers, Z. L., et al. (2017). A User's Guide to Far-Red and Near-Infrared Bioimaging with Caged Fluorophores and Photo-activatable Probes. Journal of the American Chemical Society, 139(20), 6828–6844. Available from: [Link]

-

PubMed. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs. Available from: [Link]

-

Ghorbani, F., et al. (2020). Recent Advances in Photo-Crosslinkable Hydrogels for Biomedical Applications. Journal of Applied Polymer Science, 137(45), 49303. Available from: [Link]

-

ResearchGate. Top: Radical cross-linking using Irgacure 2959 leads to a.... Available from: [Link]

-

Balaban, M., et al. (2020). A water‐soluble Irgacure 2959‐based diallylammonium salt system for antibacterial coatings. Journal of Applied Polymer Science, 137(32), 48943. Available from: [Link]

-

Ciba. Ciba® IRGACURE® 2959. Available from: [Link]

-

PubChem. 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone. Available from: [Link]

-

PubChem. methanone. Available from: [Link]

Sources

- 1. cellink.com [cellink.com]

- 2. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]

- 3. adbioink.com [adbioink.com]

- 4. IRGACURE 2959 – Regemat3D [regemat3d.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Norrish reaction - Wikipedia [en.wikipedia.org]

- 7. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]

- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]

- 9. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Electrostatically Tuning the Photodissociation of the Irgacure 2959 Photoinitiator in the Gas Phase by Cation Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 2-Hydroxy-1-(4-(hydroxyethoxy)phenyl)-2-methyl-1-propanone | C12H16O4 | CID 86266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

Introduction: Understanding the Significance of Solubility for a Key Pharmaceutical Intermediate

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a benzophenone derivative with the CAS number 14814-17-6, is a pivotal intermediate in the synthesis of various pharmaceuticals.[1][2] Notably, it serves as a precursor in the production of Ospemifene, a selective estrogen receptor modulator.[1] The solubility of this compound is a critical physicochemical parameter that profoundly influences its handling, reaction kinetics, purification, and formulation.[3] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in a range of solvents is paramount for optimizing synthetic routes and developing robust manufacturing processes.[4]

This technical guide provides a detailed exploration of the solubility of this compound. It is designed to be a practical resource, offering not only curated solubility data but also the underlying scientific principles and methodologies required for its experimental determination. The guide will delve into the molecular characteristics of the compound that govern its solubility, present a detailed protocol for its measurement, and discuss the practical implications in the context of pharmaceutical development.

Molecular Structure and its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[5] this compound possesses a unique amphiphilic nature, characterized by both hydrophobic and hydrophilic regions, which dictates its interaction with various solvents.[6]

-

Hydrophobic Character: The two phenyl rings constitute the nonpolar, hydrophobic portion of the molecule. This aromatic system contributes to its solubility in nonpolar organic solvents.

-

Hydrophilic Character: The presence of a hydroxyl (-OH) group and an ether linkage in the hydroxyethoxy substituent introduces polarity and the capacity for hydrogen bonding.[6] This makes the molecule more amenable to dissolving in polar solvents.

The interplay between these opposing characteristics results in a nuanced solubility profile, where the compound exhibits favorable solubility in a range of organic solvents, particularly those with moderate to high polarity. The principle of "like dissolves like" is a fundamental concept in predicting its solubility behavior.

Quantitative Solubility Data

A thorough understanding of the quantitative solubility of this compound is crucial for process development and formulation. The following table summarizes the available solubility data for this compound in various solvents. It is important to note that experimental values can be influenced by factors such as temperature, purity of the compound, and the analytical method used.[7]

| Solvent | Chemical Class | Polarity | Solubility (at 25°C) | Reference(s) |

| Ethanol | Alcohol | High | ~30 mg/mL | [6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | High | ~30 mg/mL | [1][6] |

| Chloroform | Halogenated | Medium | Soluble | [1] |

| Dichloromethane (DCM) | Halogenated | Medium | Soluble | [1] |

| Methanol | Alcohol | High | Soluble | [1] |

Note: "Soluble" indicates that the compound dissolves to a significant extent, but precise quantitative data was not available in the cited sources. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[7][8][9] This protocol provides a detailed, step-by-step methodology for measuring the solubility of this compound.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Step-by-Step Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a glass vial. The excess solid should be clearly visible to ensure that saturation is reached.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow for equilibrium to be reached. A minimum of 24 hours is generally recommended, with 48 to 72 hours being ideal for poorly soluble compounds to ensure complete equilibration.[9][10]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to further facilitate the separation of the undissolved solid from the supernatant.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula, taking into account the dilution factor: Solubility (mg/mL) = (Concentration from calibration curve) x (Dilution factor)

-

Self-Validating System and Best Practices:

-

Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

-

Triplicate Measurements: All experiments should be performed in at least triplicate to ensure the reproducibility and statistical validity of the results.

-

Purity of Materials: The purity of both the compound and the solvents is crucial for accurate solubility determination.[7]

-

Temperature Control: Maintaining a constant and accurately controlled temperature throughout the experiment is essential, as solubility is temperature-dependent.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Solvent Polarity: As a molecule with both polar and nonpolar characteristics, its solubility is highly dependent on the polarity of the solvent. It is expected to have higher solubility in polar aprotic and protic solvents that can engage in dipole-dipole interactions and hydrogen bonding.

-

Temperature: The solubility of most solid compounds, including this one, generally increases with temperature. This is an important consideration for processes like crystallization and reaction optimization.

-

pH of Aqueous Solutions: The predicted pKa of the hydroxyl group in this compound is approximately 14.14.[1] This high pKa suggests that its aqueous solubility is unlikely to be significantly influenced by pH within the typical physiological range (pH 1-8). However, at highly alkaline pH values, deprotonation of the hydroxyl group could lead to increased aqueous solubility. Experimental verification across a range of pH values is recommended for a complete solubility profile.

-

Crystalline Form (Polymorphism): The solid-state properties of a compound, including its crystalline form, can affect its solubility. Different polymorphs of the same compound can exhibit different solubilities.[5]

Practical Implications in Drug Development

The solubility of this compound has direct and significant consequences in the context of pharmaceutical development, particularly in the synthesis of Ospemifene.

Synthesis of Ospemifene

The synthesis of Ospemifene from this compound involves several steps that are dependent on the solubility of the starting material and intermediates.[11]

-

Reaction Medium: The choice of solvent for the reaction is critical. The starting material must be sufficiently soluble in the chosen solvent to ensure efficient reaction kinetics and complete conversion. Solvents like dichloromethane and toluene are often used in these synthetic routes.[11]

-

Purification and Crystallization: The solubility profile is essential for designing effective purification strategies, particularly crystallization. The compound should be highly soluble in the chosen solvent at elevated temperatures and sparingly soluble at lower temperatures to allow for high recovery of the purified product. Lower alcohols such as methanol and ethanol are commonly used for the crystallization of related compounds.[11]

Logical Relationship in Synthesis and Purification

Caption: Logical flow of synthesis and purification influenced by solubility.

Formulation Challenges and Strategies

While this compound is an intermediate, the solubility characteristics of the final active pharmaceutical ingredient (API), Ospemifene, are critical for its formulation and bioavailability. Poorly soluble drugs often present significant formulation challenges.[3][4][5] Strategies to enhance the solubility and dissolution rate of such compounds include:

-

Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.[5]

-

Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance its solubility and dissolution.[4]

-

Lipid-Based Formulations: For lipophilic compounds, formulation in lipid-based systems can improve absorption.[4]

Conclusion

The solubility of this compound is a fundamental property that dictates its behavior in various chemical processes critical to pharmaceutical manufacturing. This in-depth technical guide has provided a comprehensive overview of its solubility, from the influence of its molecular structure to a detailed experimental protocol for its determination. The curated solubility data, coupled with an understanding of the factors that influence it, empowers researchers and drug development professionals to make informed decisions in process optimization, purification, and formulation development. A thorough characterization of solubility is an indispensable step in the journey from a chemical intermediate to a safe and effective pharmaceutical product.

References

-

Shake Flask Method | PDF | Science & Mathematics - Scribd. (n.d.). Retrieved January 7, 2026, from [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved January 7, 2026, from [Link]

-

Aqueous Solubility - Creative Biolabs. (n.d.). Retrieved January 7, 2026, from [Link]

-

Shake Flask logK - Lokey Lab Protocols. (2017, March 6). Retrieved January 7, 2026, from [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved January 7, 2026, from [Link]

-

The Challenges and Formulation Strategies for Poorly Soluble Drug Substances. (n.d.). Retrieved January 7, 2026, from [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. (2019, February 14). Retrieved January 7, 2026, from [Link]

-

2.2: Solubility Lab - Chemistry LibreTexts. (2021, September 11). Retrieved January 7, 2026, from [Link]

-

Cas 14814-17-6,this compound | lookchem. (n.d.). Retrieved January 7, 2026, from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved January 7, 2026, from [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 7, 2026, from [Link]

-

Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (n.d.). Retrieved January 7, 2026, from [Link]

-

Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved January 7, 2026, from [Link]

-

Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective | Request PDF - ResearchGate. (n.d.). Retrieved January 7, 2026, from [Link]

-

methanone - PubChem. (n.d.). Retrieved January 7, 2026, from [Link]

- US9321712B2 - Process for the preparation of ospemifene - Google Patents. (n.d.).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 14814-17-6|this compound|BLD Pharm [bldpharm.com]

- 3. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Challenges and Formulation Strategies for Poorly Soluble Drug Substances [rsc.org]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Buy this compound | 14814-17-6 [smolecule.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. US9321712B2 - Process for the preparation of ospemifene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of (4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(2-Hydroxyethoxy)phenyl)(phenyl)methanone, a key intermediate in the synthesis of pharmaceuticals such as Ospemifene, possesses a chemical structure that suggests a notable level of thermal stability. This technical guide provides a comprehensive analysis of the thermal properties of this compound, delving into its stability and probable degradation pathways. While direct and exhaustive experimental data for this specific molecule is not extensively published, this guide synthesizes information from analogous benzophenone derivatives and related chemical structures to postulate its thermal behavior. We will explore the theoretical underpinnings of its stability, propose likely degradation mechanisms, and outline the state-of-the-art analytical methodologies required for a thorough investigation. This document is intended to serve as a foundational resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals where this compound is a critical component.

Introduction: Chemical Identity and Pharmaceutical Significance

This compound, also known as 2-hydroxyethoxy benzophenone, is an aromatic ketone with the molecular formula C₁₅H₁₄O₃.[1] Its structure is characterized by a central benzophenone core, modified with a hydroxyethoxy group at the 4-position of one of the phenyl rings. This modification significantly influences its physical and chemical properties, including its melting point and solubility.

The primary significance of this compound in the pharmaceutical industry lies in its role as a crucial intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Ospemifene.[2] Ospemifene is utilized for the treatment of dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause. Given its role in the synthesis of a commercial drug product, a thorough understanding of its stability under various stress conditions, particularly thermal stress, is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 14814-17-6 | [3][4] |

| Melting Point | 79-80 °C | [2] |

| Predicted Boiling Point | 421.0 ± 25.0 °C | [2] |

| Appearance | White to yellow powder or crystals | Synthonix Corporation |

Thermal Stability Profile

The thermal stability of a pharmaceutical intermediate is a critical parameter that influences its storage, handling, and the manufacturing processes it undergoes. The molecular structure of this compound, featuring stable aromatic rings and an ether linkage, suggests a significant degree of thermal resilience.

Theoretical Assessment of Thermal Stability